Methyl (4S)-4-methyl-2-oxocyclohexane-1-carboxylate
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Overview
Description
Methyl (4S)-4-methyl-2-oxocyclohexane-1-carboxylate is an organic compound with a unique structure that includes a cyclohexane ring substituted with a methyl group, a ketone, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4S)-4-methyl-2-oxocyclohexane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the esterification of 4-methyl-2-oxocyclohexanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl (4S)-4-methyl-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 4-methyl-2-oxocyclohexanecarboxylic acid.
Reduction: 4-methyl-2-hydroxycyclohexane-1-carboxylate.
Substitution: Various esters and amides depending on the substituent used.
Scientific Research Applications
Methyl (4S)-4-methyl-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (4S)-4-methyl-2-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include inhibition of key metabolic enzymes, leading to altered biochemical processes within the cell.
Comparison with Similar Compounds
Methyl 4-methyl-2-oxocyclohexane-1-carboxylate: Similar structure but different stereochemistry.
Ethyl (4S)-4-methyl-2-oxocyclohexane-1-carboxylate: Ethyl ester instead of methyl ester.
Methyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate: Different stereoisomer.
Uniqueness: Methyl (4S)-4-methyl-2-oxocyclohexane-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its isomers.
Properties
CAS No. |
917911-04-7 |
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Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl (4S)-4-methyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-6-3-4-7(8(10)5-6)9(11)12-2/h6-7H,3-5H2,1-2H3/t6-,7?/m0/s1 |
InChI Key |
HJVVHNOHVUFRKU-PKPIPKONSA-N |
Isomeric SMILES |
C[C@H]1CCC(C(=O)C1)C(=O)OC |
Canonical SMILES |
CC1CCC(C(=O)C1)C(=O)OC |
Origin of Product |
United States |
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